molecular formula C13H15F3O3 B12641680 Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate

Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate

Katalognummer: B12641680
Molekulargewicht: 276.25 g/mol
InChI-Schlüssel: KJGYBVHVUMVBLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate is an organic compound with the molecular formula C13H15F3O3 It is characterized by the presence of a trifluoromethyl group attached to a phenoxy group, which is further connected to a butanoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate typically involves the reaction of 3-(trifluoromethyl)phenol with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Formation of 4-[3-(trifluoromethyl)-phenoxy]butanoic acid.

    Reduction: Formation of 4-[3-(trifluoromethyl)-phenoxy]butanol.

    Substitution: Formation of halogenated derivatives of the phenoxy group.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to modulation of biochemical pathways and exertion of its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 4,4,4-trifluoro-2-butynoate
  • Ethyl 4,4,4-trifluoro-2-butenoate
  • Ethyl 4,4,4-trifluoro-2-butanoate

Uniqueness

Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate is unique due to the presence of both a trifluoromethyl group and a phenoxy group, which impart distinct chemical and physical properties. These structural features can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C13H15F3O3

Molekulargewicht

276.25 g/mol

IUPAC-Name

ethyl 4-[3-(trifluoromethyl)phenoxy]butanoate

InChI

InChI=1S/C13H15F3O3/c1-2-18-12(17)7-4-8-19-11-6-3-5-10(9-11)13(14,15)16/h3,5-6,9H,2,4,7-8H2,1H3

InChI-Schlüssel

KJGYBVHVUMVBLP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CCCOC1=CC=CC(=C1)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.